molecular formula C23H26Cl2O6 B1681679 Simfibrate CAS No. 14929-11-4

Simfibrate

Cat. No. B1681679
CAS RN: 14929-11-4
M. Wt: 469.4 g/mol
InChI Key: JLRNKCZRCMIVKA-UHFFFAOYSA-N
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Description

Simfibrate is a fibrate that has been used for the treatment of hyperlipidemia . It is a derivative of clofibrate and is known to lower serum cholesterol and triglycerides . The substance is a double ester of clofibric acid with 1,3-propanediol which is cleaved in the body to one molecule of 1,3-propanediol and two molecules of clofibric acid which is the true lipid-lowering agent .


Molecular Structure Analysis

The molecular formula of Simfibrate is C23H26Cl2O6 . Its average mass is 469.36 Da and its monoisotopic mass is 468.110657 Da .


Physical And Chemical Properties Analysis

Simfibrate has a density of 1.2±0.1 g/cm3, a boiling point of 553.0±40.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.5 mmHg at 25°C . Its molar refractivity is 118.8±0.3 cm3 .

Scientific Research Applications

Peroxisome Proliferation and Enzyme Activity

Simfibrate, a hypolipidemic drug, has shown to influence peroxisome proliferation in rat liver. Treatment with simfibrate led to increased activity in enzymes like fatty acyl-CoA oxidizing system and carnitine acetyltransferase, while decreasing the activity of D-amino acid oxidase. Notably, other peroxisomal enzymes, such as catalase and urate oxidase, were not significantly affected by simfibrate (Watanabe & Suga, 1980).

Influence on Lipids Metabolism and Platelet Activation

Simfibrate's role in lipid metabolism and platelet activation has been explored in patients with ischemic heart disease (IHD) and hyperlipidemia. It was observed that simfibrate administration led to a decrease in platelet aggregability and plasma factor VIII-related antigen levels in IHD patients. This effect was attributed to improvements in lipid profiles, including a decrease in serum total cholesterol and an increase in the high-density lipoprotein-cholesterol/total cholesterol ratio (Sano, Motomiya, & Yamazaki, 1983).

Ethanol Metabolism

Research has demonstrated that simfibrate influences ethanol metabolism in rats. Simfibrate-treated rats showed significantly lower blood ethanol levels compared to controls. This effect was linked to induced beta-oxidation by peroxisomes, leading to increased hydrogen peroxide production and augmented ethanol metabolism by catalase (Hayashi, 2000).

Effect on Testosterone-Stimulated Prostatic Growth

Simfibrate feeding in castrated rats resulted in reduced responses of weight and nucleic acid contents to testosterone administration in the ventral and dorsolateral prostates. However, the effects of testosterone on contents like citrate, fructose, zinc, and the activity of testosterone 5alpha-reductase were not modified by Simfibrate feeding (Yamanaka, Shimazaki, Koya, Mayuzumi, & Imai, 1977).

Relationship with Peroxisome Proliferation and Oxidative DNA Damage

Long-term exposure to simfibrate in rats indicated a persistent peroxisome proliferation in the liver leading to specific oxidative DNA damage. This was evident from increased levels of 8-hydroxydeoxyguanosine in liver DNA, demonstrating the relationship between hepatic peroxisome proliferation and DNA damage (Takagi, Sai, Umemura, Hasegawa, & Kurokawa, 1990).

Morphogenesis of Peroxisomes in Mouse Hepatocytes

Studies on the morphogenesis of peroxisomes in mouse hepatocytes treated with simfibrate revealed that continuity between the rough endoplasmic reticulum and peroxisomes of different sizes was frequently observed. This suggests that certain forms of the endoplasmic reticulum may play an important role in the formation of peroxisomes in mice (Hirai & Ogawa, 1975).

Safety And Hazards

Simfibrate has several contraindications including severe hepatic impairment, hypoalbuminaemia, primary biliary cirrhosis, gallbladder disease, pregnancy, and lactation . It may enhance the effects of oral anticoagulants and alter glucose tolerance in diabetics . There is an increased risk of myopathy when used with statins .

properties

IUPAC Name

3-[2-(4-chlorophenoxy)-2-methylpropanoyl]oxypropyl 2-(4-chlorophenoxy)-2-methylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26Cl2O6/c1-22(2,30-18-10-6-16(24)7-11-18)20(26)28-14-5-15-29-21(27)23(3,4)31-19-12-8-17(25)9-13-19/h6-13H,5,14-15H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLRNKCZRCMIVKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)OCCCOC(=O)C(C)(C)OC1=CC=C(C=C1)Cl)OC2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26Cl2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8057647
Record name Cholesolvin
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

469.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Simfibrate

CAS RN

14929-11-4
Record name Simfibrate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14929-11-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Simfibrate [INN:JAN]
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Simfibrate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13433
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
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Record name Cholesolvin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8057647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Simfibrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.035.438
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Record name SIMFIBRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L2R75RQX26
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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